![molecular formula C22H34O4 B1679581 Rotundifuran CAS No. 50656-65-0](/img/structure/B1679581.png)
Rotundifuran
Overview
Description
Rotundifuran (RF) is a potent anti-inflammatory and anti-cancer compound . It is a natural compound predominantly present in Vitex Rotundifolia .
Synthesis Analysis
Rotundifuran is a labdane type diterpene that is isolated from Vitex rotundifolia . It has been found to inhibit the cell cycle progression and induce apoptosis in human myeloid leukemia cells .Molecular Structure Analysis
The molecular formula of Rotundifuran is C22H34O4 . Its average mass is 362.503 Da and its monoisotopic mass is 362.245697 Da .Scientific Research Applications
Cancer Therapy: Lung Cancer
Rotundifuran (RF) has been identified as a potent anti-cancer compound with significant effects on lung cancer cells. Research indicates that RF can inhibit the growth of lung cancer cells, suggesting its potential as a therapeutic agent . The mechanism of action is through the induction of ferroptosis, a form of cell death distinct from apoptosis, involving lipid peroxidation and changes in mitochondrial permeability .
Cancer Therapy: Cervical Cancer
In the realm of cervical cancer, RF has shown promise in suppressing the proliferation of cancer cell lines such as HeLa and SiHa. The compound induces apoptosis in these cells, potentially through the reactive oxygen species (ROS)-induced mitochondrial-dependent pathway. This effect has been confirmed in vitro and in xenograft models, highlighting RF’s potential as a treatment option for cervical cancer .
Cell Signaling and Regulation
RF’s influence on cell signaling pathways, particularly those involved in cell growth and death, is a critical area of application. Its ability to alter the expression of ferroptosis-related genes suggests that RF could be used to study and manipulate these pathways for therapeutic purposes .
Mechanism of Action
Target of Action
The primary target of Rotundifuran in cervical cancer cells is Cyr61 . Cyr61 is a protein that plays a crucial role in cell proliferation, angiogenesis, and tumorigenesis .
Mode of Action
Rotundifuran interacts with its target, Cyr61, triggering a series of cellular responses that lead to apoptosis .
Biochemical Pathways
Rotundifuran affects several biochemical pathways. In lung cancer cells, it induces ferroptosis, a form of regulated cell death . This process involves changes in the expression of ferroptosis-related genes and lipid peroxidation . It also involves calcium signaling, ROS accumulation, and JNK signaling . In cervical cancer cells, the antitumor effects of Rotundifuran might be related to the reactive oxygen species- (ROS-) induced mitochondrial-dependent apoptosis through MAPK and PI3K/Akt signal pathways .
Result of Action
Rotundifuran inhibits the growth of cancer cells. In lung cancer cells, it induces ferroptotic cell death and mitochondria permeability transition . In cervical cancer cells, it suppresses the proliferation via induction of apoptosis .
Action Environment
Future Directions
properties
IUPAC Name |
[(1R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-15-13-18(26-16(2)23)19-20(3,4)9-6-10-21(19,5)22(15,24)11-7-17-8-12-25-14-17/h8,12,14-15,18-19,24H,6-7,9-11,13H2,1-5H3/t15-,18-,19+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCQFQIJKXMOE-UGFIEOPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198698 | |
Record name | Rotundifuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rotundifuran | |
CAS RN |
50656-65-0 | |
Record name | Rotundifuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50656-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rotundifuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotundifuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROTUNDIFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2UY9AYG4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.